N,N-Diethyl-2-hydroxyacetamide
Overview
Description
N,N-Diethyl-2-hydroxyacetamide, also known as N,N-Diethylglycolamide, is a chemical compound with the formula HOCH2CON(C2H5)2 . It has a molecular weight of 131.17 g/mol .
Molecular Structure Analysis
The molecular structure of N,N-Diethyl-2-hydroxyacetamide consists of a hydroxyacetamide group attached to two ethyl groups . The exact structure and its analysis are not provided in the search results.Physical And Chemical Properties Analysis
N,N-Diethyl-2-hydroxyacetamide has a density of 1.009 g/mL at 25 °C . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
. It’s also known as N,N-Diethylglycolamide . This compound is used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.
One specific application of “N,N-Diethyl-2-hydroxyacetamide” is in the synthesis of derivatives of N,N-Diethyl-2-{[7-methoxy-4-(phenylamino)quinazolin-6-yl]oxy}acetamide . This research falls under the field of organic chemistry, specifically in the area of drug design and discovery .
The method of application involves chemical synthesis, where “N,N-Diethyl-2-hydroxyacetamide” is used as a starting material or reagent . The exact experimental procedures and technical details would depend on the specific synthesis route and the desired derivative .
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Gene Editing
- “N,N-Diethyl-2-hydroxyacetamide” is used in gene editing research . Gene editing is a method of altering the DNA of a cell or organism to treat a disease, improve crop yield, or for other scientific purposes .
- The compound may be used as a reagent or a part of a larger molecular structure in these studies .
- The specific methods of application and experimental procedures would depend on the particular gene editing technique being used .
- The outcomes of this research could potentially lead to advancements in medical treatments, agriculture, and other fields .
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Molecular Simulations
- “N,N-Diethyl-2-hydroxyacetamide” can be used in molecular simulations . Molecular simulations are computational methods used to model or mimic the behavior of molecules.
- The compound could be used as a part of a larger molecular system, or its properties could be studied in detail .
- The methods of application would involve computational techniques and software such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- The outcomes of these simulations could provide insights into the properties and behavior of the molecule, which could be useful in fields such as drug design, materials science, and biochemistry .
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Environmental Technology
- “N,N-Diethyl-2-hydroxyacetamide” could potentially be used in environmental technology .
- This compound could be used as a catalyst in the degradation of selected xenobiotics .
- The methods of application would involve using the compound as a catalyst in a chemical reaction .
- The outcomes of this research could potentially lead to advancements in environmental technology, particularly in the degradation of harmful substances .
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Biochemical Research
- “N,N-Diethyl-2-hydroxyacetamide” is used in biochemical research .
- This compound could be used as a reagent or a part of a larger molecular structure in these studies .
- The specific methods of application and experimental procedures would depend on the particular biochemical technique being used .
- The outcomes of this research could potentially lead to advancements in various fields of biology and medicine .
Safety And Hazards
While specific safety and hazard information for N,N-Diethyl-2-hydroxyacetamide is not available in the search results, general safety measures for handling chemicals include washing hands and exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N,N-diethyl-2-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7(4-2)6(9)5-8/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCQWOCSZOHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399767 | |
Record name | N,N-Diethyl-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-hydroxyacetamide | |
CAS RN |
39096-01-0 | |
Record name | N,N-Diethyl-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-2-hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.